Methyl 5-fluorobenzofuran-2-carboxylate

Overview

Description

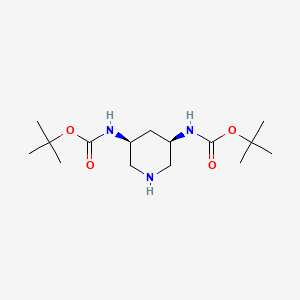

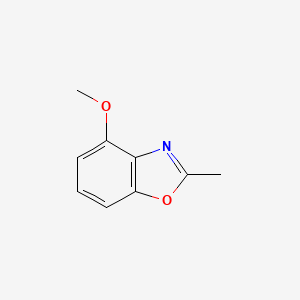

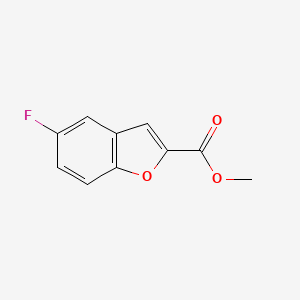

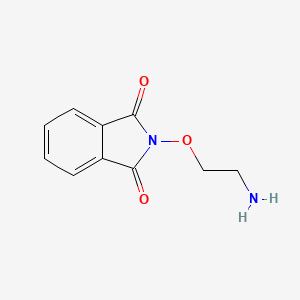

“Methyl 5-fluorobenzofuran-2-carboxylate” is a chemical compound with the molecular formula C10H7FO3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 5-fluorobenzofuran-2-carboxylate” consists of 10 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The molecular weight is 194.16 .Physical And Chemical Properties Analysis

“Methyl 5-fluorobenzofuran-2-carboxylate” has a molecular weight of 194.16 . The compound is expected to have high GI absorption and is BBB permeant . It is also predicted to be a CYP1A2 inhibitor .Scientific Research Applications

Analytical Chemistry and Biomatrix Analysis

- Methyl 5-fluorobenzofuran-2-carboxylate is used in analytical chemistry, particularly in high-performance liquid chromatographic (HPLC) methods for determining various compounds in biological matrices. For instance, it plays a role in the determination of flubendazole and its metabolites in biomatrices, leveraging UV photodiode-array and mass spectrometric detection (Nobilis et al., 2007).

Drug Discovery and Development

- In the field of drug discovery, Methyl 5-fluorobenzofuran-2-carboxylate-related compounds are extensively studied. For example, 19F-nuclear magnetic resonance (NMR) spectroscopy, a technique that often involves fluorinated compounds, is used to support the selection of drug candidates for further development (Monteagudo et al., 2007).

Carbohydrate Analysis

- The compound is instrumental in carbohydrate analysis. A specific use case is the employment of 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) as a fluorogenic labeling reagent for sugars, which reacts with monosaccharides to form a fluorescent 2-pyridylfuran moiety for sensitive HPLC-based detection (Cai et al., 2014).

Synthesis of Chemical Compounds

- The chemical is also used in the synthesis of various chemical compounds, including those with potential pharmaceutical applications. For instance, it is used in the synthesis of thiazole-5-carboxylate esters and other compounds with potential anticancer properties (Fong et al., 2004); (Karthikeyan et al., 2017).

Fluorescence Derivatization Reagents

- It serves as a fluorescence derivatization reagent, especially for the analysis of carboxylic acids in liquid chromatography, exemplifying its versatility in chemical analysis (Saito et al., 1995).

Safety and Hazards

Future Directions

Benzofuran derivatives, such as “Methyl 5-fluorobenzofuran-2-carboxylate”, have emerged as a promising class of antimycobacterial agents that can interfere with iron homeostasis . This suggests potential future directions in the development of new drugs for the treatment of diseases like tuberculosis .

Mechanism of Action

Target of Action

Benzofuran compounds, which methyl 5-fluorobenzofuran-2-carboxylate is a derivative of, have been reported to interact with lysozyme .

Mode of Action

Benzofuran compounds are known to interact with their targets, causing changes at the molecular level . The exact nature of these changes for Methyl 5-fluorobenzofuran-2-carboxylate remains to be elucidated.

properties

IUPAC Name |

methyl 5-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDYSZLDEQGLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-fluorobenzofuran-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B3157369.png)

![N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B3157394.png)